molecular formula C10H19Cl2N3 B11716763 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride

4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride

Cat. No.: B11716763
M. Wt: 252.18 g/mol
InChI Key: IBSKTZWXBBDVHP-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)azepane dihydrochloride ( 2094924-97-5) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C10H19Cl2N3 and a molecular weight of 252.18, this molecule features a unique structure combining an azepane ring with a 1-methyl-1H-pyrazole group . Compounds containing pyrazole moieties are of significant interest in medicinal chemistry due to their wide range of biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties . The azepane ring is a valuable scaffold in drug discovery, contributing to the molecular diversity and physicochemical properties of potential therapeutic agents. The specific research applications and biological profile of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride are an area for ongoing investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for pharmacological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)azepane;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-13-10(5-8-12-13)9-3-2-6-11-7-4-9;;/h5,8-9,11H,2-4,6-7H2,1H3;2*1H

InChI Key

IBSKTZWXBBDVHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with azepane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted products .

Scientific Research Applications

Medicinal Chemistry

4-(1-Methyl-1H-pyrazol-5-yl)azepane dihydrochloride has shown promise as a drug candidate for various diseases due to its biological activity. Research indicates that pyrazoline derivatives, including this compound, exhibit significant pharmacological effects such as:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent, displaying effectiveness against various bacteria and fungi .
  • Anticancer Properties : Studies have highlighted the efficacy of pyrazoline derivatives in cancer treatment. For instance, certain synthesized derivatives have shown selectivity against specific cancer cell lines, indicating potential for further development in anticancer therapies .
  • Neurological Applications : Preliminary findings suggest that this compound may inhibit neurocytotoxicity, positioning it as a candidate for treating neurodegenerative diseases .

The biological activities of 4-(1-Methyl-1H-pyrazol-5-yl)azepane dihydrochloride can be summarized as follows:

Activity Type Description
AntimicrobialEffective against bacterial and fungal strains
AnticancerSelective cytotoxicity against various cancer cell lines
NeuroprotectivePotential to inhibit neurocytotoxic effects
CB1 Receptor ModulationExhibits affinity towards cannabinoid receptors, which may influence appetite and weight management

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex chemical entities. Its ability to undergo various transformations makes it valuable in the development of new materials and pharmaceuticals. For example, it can be utilized in the synthesis of cannabinoid receptor modulators, which are being explored for their therapeutic potential.

Case Studies

Several studies have documented the applications of 4-(1-Methyl-1H-pyrazol-5-yl)azepane dihydrochloride:

  • Anticancer Research : A study demonstrated that derivatives of pyrazoline compounds showed promising results in inhibiting tumor growth in animal models. The compounds were evaluated for their cytotoxicity against leukemia cell lines with significant results indicating their potential use in cancer therapy .
  • Neurocytotoxicity Inhibition : Another research effort focused on evaluating the neuroprotective effects of pyrazoline derivatives, including this compound. The findings suggested that these compounds could inhibit neurocytotoxicity effectively, providing a basis for further investigation into their use for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride with levocetirizine dihydrochloride , a structurally related nitrogen-containing heterocyclic salt (data sourced from pharmacopeial and chemical reports):

Property 4-(1-Methyl-1H-Pyrazol-5-yl)Azepane Dihydrochloride Levocetirizine Dihydrochloride
Molecular Formula C₇H₆ClN₃* (discrepancy noted) C₂₁H₂₅ClN₂O₃·2HCl
Molecular Weight 167.60 g/mol 461.81 g/mol
CAS Number Not explicitly reported 130018-87-0
Core Structure Azepane (7-membered ring) with pyrazole substituent Piperazine (6-membered ring) with aromatic groups
Salt Form Dihydrochloride Dihydrochloride
Pharmacological Role Undisclosed in available literature Antihistamine (e.g., allergy relief)

A corrected formula would likely include two HCl molecules (e.g., C₉H₁₆N₃·2HCl).

Key Differences and Implications

Ring Size and Substituents: The azepane ring (7-membered) in the target compound offers greater conformational flexibility compared to levocetirizine’s piperazine (6-membered ring). This flexibility may influence binding affinity in biological systems .

Molecular Weight and Complexity :

  • The target compound’s reported molecular weight (167.60 g/mol) is significantly lower than levocetirizine’s (461.81 g/mol), suggesting either a simpler scaffold or inconsistencies in data reporting .

Pharmacological Applications :

  • Levocetirizine dihydrochloride is a well-documented antihistamine, while the pharmacological profile of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride remains uncharacterized in public literature.

Research Findings and Limitations

  • Structural Analysis: Crystallographic studies using SHELXL and ORTEP-III are critical for resolving ambiguities in molecular geometry, particularly for azepane derivatives .
  • Data Consistency : The molecular formula and weight reported for the target compound require verification, as they conflict with its IUPAC name.

Biological Activity

4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its significant biological activity, connected to an azepane structure. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and development.

The biological activity of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial for its potential therapeutic effects, including:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in various metabolic pathways.
  • Receptor Binding : It may interact with receptors that play critical roles in disease processes.

Antimicrobial Activity

Research indicates that compounds with a pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole can effectively combat bacterial strains such as E. coli and Staphylococcus aureus . The specific activities of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride against various pathogens remain an area of ongoing investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 4-(1-methyl-1H-pyrazol-5-yl)azepane have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, exhibiting low GI50 values (concentration required to inhibit cell growth by 50%) . This highlights the potential of 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride as a candidate for cancer therapy.

Research Findings

Study Findings Reference
Study on enzyme inhibitionDemonstrated effective inhibition of specific enzymes by binding to active sites
Antimicrobial evaluationShowed promising activity against E. coli and S. aureus
Anti-inflammatory assayInhibited TNF-α and IL-6 production significantly
Anticancer screeningLow GI50 values against multiple cancer cell lines

Case Studies

Several case studies have illustrated the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against common bacterial strains, revealing that modifications in the azepane structure enhanced antimicrobial activity .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of pyrazole compounds, noting significant reductions in inflammatory markers in vitro .
  • Cytotoxicity Against Cancer Cells : Research on structurally similar compounds indicated strong cytotoxic effects on leukemia cell lines, suggesting potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be approached via cyclization reactions, such as the Vilsmeier-Haack method, which involves reacting pyrazole derivatives with appropriate carbonyl precursors under controlled conditions . Reaction parameters like temperature (optimized at 80–100°C), solvent polarity (e.g., xylene or DMF), and stoichiometric ratios of reagents significantly impact yield and purity. For example, prolonged reflux times (25–30 hours) may enhance cyclization efficiency but risk side reactions . Factorial design of experiments (DoE) can systematically optimize these variables while minimizing trial-and-error approaches .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the azepane ring structure and pyrazole substituent integration.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : For purity assessment and molecular weight verification.
  • X-ray Crystallography : To resolve ambiguous stereochemistry or conformational isomers . Recrystallization from methanol or ethanol is recommended for purification, as demonstrated in analogous pyrazole-derived compounds .

Q. What safety protocols are essential when handling 4-(1-methyl-1H-pyrazol-5-yl)azepane dihydrochloride in laboratory settings?

Adhere to:

  • Ventilation : Use fume hoods to avoid inhalation exposure, as recommended for structurally similar hydrochlorides .
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Emergency Measures : Immediate skin decontamination with water and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize reaction parameters using statistical experimental design?

Employ factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent). For instance, a 2<sup>k</sup> factorial design can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions . Computational tools like ICReDD’s reaction path search algorithms integrate quantum chemical calculations with experimental data to predict ideal parameters, reducing development time by ~40% .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved during structural characterization?

Cross-validate with:

  • Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to resolve ambiguities .
  • X-ray Diffraction : Confirm crystal packing effects that may distort solution-phase spectral interpretations .
  • Dynamic HPLC : Detect conformational isomers under varying pH or temperature conditions .

Q. What computational strategies are effective in designing novel synthesis pathways for this compound?

Advanced methods include:

  • Quantum Mechanical Modeling : Predict transition states and reaction energetics for cyclization steps .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics .
  • Machine Learning (ML) : Train models on existing pyrazole-azepane synthesis data to propose unexplored routes .

Q. How can researchers assess the biological activity of this compound and its structure-activity relationships (SAR)?

  • In Vitro Assays : Screen against target receptors (e.g., GPCRs or kinases) using fluorescence-based binding assays.
  • Molecular Docking : Map the pyrazole-azepane scaffold’s interactions with active sites using AutoDock Vina or Schrödinger .
  • SAR Studies : Systematically modify substituents (e.g., methyl group position on the pyrazole) and correlate with activity trends .

Q. How can solubility challenges in pharmacological studies of this hydrochloride salt be addressed?

Strategies include:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Explore alternative counterions (e.g., sulfate, citrate) to improve bioavailability.
  • Particle Engineering : Reduce particle size via nano-milling or spray drying to increase surface area .

Methodological Resources

  • Experimental Design : Leverage CRDC classifications (e.g., RDF2050112 for reactor design) to align with standardized protocols .
  • Data Management : Implement chemical software (e.g., Gaussian, ADF) for simulation-driven hypothesis testing .
  • Safety Compliance : Refer to jurisdictional guidelines (e.g., Chemical Hygiene Plan) for advanced lab courses .

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